
Ethyl 2-(acetyloxy)hex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(acetyloxy)hex-5-enoate is an organic compound with the molecular formula C10H16O4 It is an ester derivative of hexenoic acid and is characterized by the presence of an acetyloxy group attached to the second carbon of the hexenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)hex-5-enoate can be synthesized through several methods. One common approach involves the esterification of hexenoic acid with ethanol in the presence of an acid catalyst, followed by acetylation of the resulting ethyl hexenoate. The reaction conditions typically include:
Esterification: Hexenoic acid is reacted with ethanol in the presence of sulfuric acid or another strong acid catalyst at elevated temperatures.
Acetylation: The ethyl hexenoate is then treated with acetic anhydride in the presence of a base such as pyridine to introduce the acetyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetyloxy)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(acetyloxy)hex-5-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of flavors and fragrances due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 2-(acetyloxy)hex-5-enoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the acetyloxy group and forming the corresponding alcohol and acid. The pathways involved include:
Hydrolysis: Catalyzed by esterases, leading to the breakdown of the ester bond.
Acetylation: The acetyloxy group can act as an acetyl donor in biochemical reactions.
Comparison with Similar Compounds
Ethyl 2-(acetyloxy)hex-5-enoate can be compared with other similar compounds such as:
Ethyl hex-5-enoate: Lacks the acetyloxy group, making it less reactive in acetylation reactions.
Ethyl acetoacetate: Contains a keto group, making it more reactive in condensation reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
CAS No. |
828916-63-8 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 2-acetyloxyhex-5-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-6-7-9(14-8(3)11)10(12)13-5-2/h4,9H,1,5-7H2,2-3H3 |
InChI Key |
SPGPBMCTPQGATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


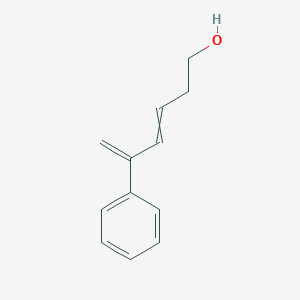
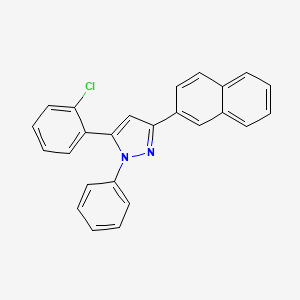
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
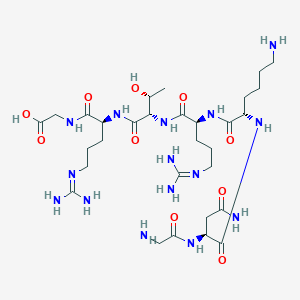
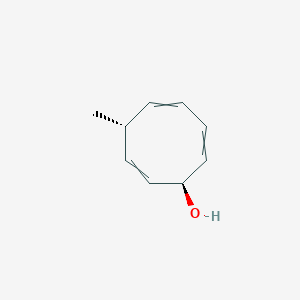

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
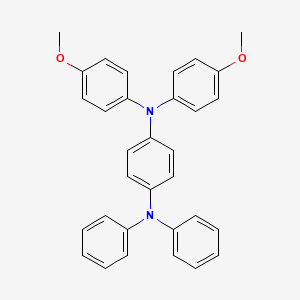
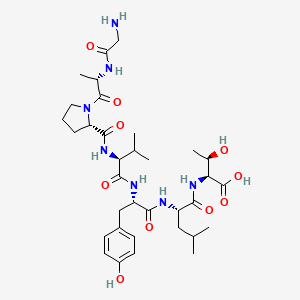
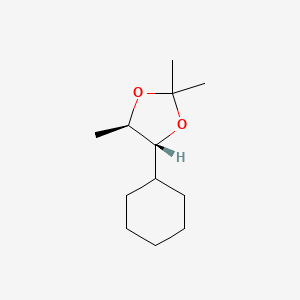
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)

![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)
